Perilla Ketone
Perilla Ketone
Perilla ketone belongs to the class of organic compounds known as aryl alkyl ketones. These are ketones have the generic structure RC(=O)R', where R = aryl group and R'=alkyl group. Perilla ketone is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, perilla ketone is primarily located in the membrane (predicted from logP). Outside of the human body, perilla ketone can be found in fats and oils and herbs and spices. This makes perilla ketone a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
553-84-4
VCID:
VC0150268
InChI:
InChI=1S/C10H14O2/c1-8(2)3-4-10(11)9-5-6-12-7-9/h5-8H,3-4H2,1-2H3
SMILES:
CC(C)CCC(=O)C1=COC=C1
Molecular Formula:
C10H14O2
Molecular Weight:
166.22 g/mol
Perilla Ketone
CAS No.: 553-84-4
Reference Standards
VCID: VC0150268
Molecular Formula: C10H14O2
Molecular Weight: 166.22 g/mol
CAS No. | 553-84-4 |
---|---|
Product Name | Perilla Ketone |
Molecular Formula | C10H14O2 |
Molecular Weight | 166.22 g/mol |
IUPAC Name | 1-(furan-3-yl)-4-methylpentan-1-one |
Standard InChI | InChI=1S/C10H14O2/c1-8(2)3-4-10(11)9-5-6-12-7-9/h5-8H,3-4H2,1-2H3 |
Standard InChIKey | LVHLZMUFIYAEQB-UHFFFAOYSA-N |
SMILES | CC(C)CCC(=O)C1=COC=C1 |
Canonical SMILES | CC(C)CCC(=O)C1=COC=C1 |
Boiling Point | 196.0 °C |
Description | Perilla ketone belongs to the class of organic compounds known as aryl alkyl ketones. These are ketones have the generic structure RC(=O)R', where R = aryl group and R'=alkyl group. Perilla ketone is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, perilla ketone is primarily located in the membrane (predicted from logP). Outside of the human body, perilla ketone can be found in fats and oils and herbs and spices. This makes perilla ketone a potential biomarker for the consumption of these food products. |
Synonyms | 1-(3-Furanyl)-4-methyl-1-pentanone; 1-(3-Furyl)-4-methyl-1-pentanone; 3-(4-Methylpentanoyl)furan; NSC 348407; |
PubChem Compound | 68381 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume